molecular formula C8H11ClN2O4S B6508771 2-(4-aminobenzenesulfonamido)acetic acid hydrochloride CAS No. 879670-44-7

2-(4-aminobenzenesulfonamido)acetic acid hydrochloride

Cat. No. B6508771
CAS RN: 879670-44-7
M. Wt: 266.70 g/mol
InChI Key: BOVMHULKVIGZKA-UHFFFAOYSA-N
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Description

2-(4-aminobenzenesulfonamido)acetic acid hydrochloride is a chemical compound with the CAS Number: 1803611-32-6 . It has a molecular weight of 266.71 and is typically in powder form . It is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is ((2-aminophenyl)sulfonyl)glycine hydrochloride . The InChI code is 1S/C8H10N2O4S.ClH/c9-6-3-1-2-4-7 (6)15 (13,14)10-5-8 (11)12;/h1-4,10H,5,9H2, (H,11,12);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 266.71 . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for this compound are not available in the search results, the field of organosulfur compounds with sulfur–nitrogen bonds, such as sulfenamides, sulfinamides, and sulfonamides, continues to be of interest due to their various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more . The development of efficient, environmentally friendly, and economic processes for the preparation of these compounds is of great importance in the pharmaceutical industry .

properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVMHULKVIGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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